molecular formula C8H18O B3050655 5,5-Dimethylhexan-1-ol CAS No. 2768-18-5

5,5-Dimethylhexan-1-ol

Cat. No.: B3050655
CAS No.: 2768-18-5
M. Wt: 130.23 g/mol
InChI Key: QYFVEEMPFRRFNN-UHFFFAOYSA-N
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Description

5,5-Dimethylhexan-1-ol: is an organic compound with the molecular formula C8H18O . It is a type of alcohol characterized by a hydroxyl group (-OH) attached to the first carbon of a hexane chain, which also has two methyl groups attached to the fifth carbon. This compound is known for its use in various chemical reactions and applications in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5,5-Dimethylhexan-1-ol can be synthesized through several methods. One common method involves the reduction of 5,5-dimethylhexanoic acid using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically occurs in an anhydrous ether solvent under controlled temperature conditions .

Industrial Production Methods: In industrial settings, this compound is produced through catalytic hydrogenation of 5,5-dimethylhexanal. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to achieve the desired reduction .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed:

    Oxidation: 5,5-Dimethylhexanoic acid

    Reduction: 5,5-Dimethylhexane

    Substitution: 5,5-Dimethylhexyl halides (e.g., 5,5-dimethylhexyl chloride, 5,5-dimethylhexyl bromide)

Scientific Research Applications

Chemistry: 5,5-Dimethylhexan-1-ol is used as an intermediate in organic synthesis, particularly in the preparation of other complex molecules. It serves as a building block for the synthesis of pharmaceuticals, agrochemicals, and fragrances .

Biology: In biological research, this compound is used to study the effects of alcohols on cellular processes and enzyme activities. It can also be used as a solvent in biochemical assays .

Medicine: While not directly used as a therapeutic agent, this compound is involved in the synthesis of various medicinal compounds. Its derivatives may possess pharmacological properties that are explored in drug development .

Industry: In industrial applications, this compound is used as a solvent and as an intermediate in the production of polymers, resins, and plasticizers. It is also utilized in the manufacture of specialty chemicals .

Mechanism of Action

The mechanism of action of 5,5-Dimethylhexan-1-ol primarily involves its interaction with biological membranes and proteins. As an alcohol, it can disrupt lipid bilayers, affecting membrane fluidity and permeability. This disruption can influence cellular signaling pathways and enzyme activities .

Molecular Targets and Pathways:

Comparison with Similar Compounds

    5-Methylhexan-1-ol: Similar structure but with only one methyl group on the fifth carbon

    Hexan-1-ol: Lacks the methyl groups on the fifth carbon

    2,2-Dimethylpropan-1-ol: Different carbon chain length and branching

Uniqueness: 5,5-Dimethylhexan-1-ol is unique due to the presence of two methyl groups on the fifth carbon, which imparts distinct steric and electronic properties. This structural feature influences its reactivity and interactions with other molecules, making it a valuable compound in various chemical and industrial applications .

Properties

IUPAC Name

5,5-dimethylhexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O/c1-8(2,3)6-4-5-7-9/h9H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYFVEEMPFRRFNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60294488
Record name 5,5-dimethylhexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60294488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2768-18-5
Record name 1-Hexanol,5-dimethyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96815
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,5-dimethylhexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60294488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ethyl 5,5-dimethylhexanoate (1.87 g) (prepared in Example 34 with esterification), was dissolved in 30 ml of THF and lithium aluminium hydride (2 g) added portionwise. The reaction was stirred for 2 hours at 0° C. before quenching with 2 ml 15% NaOH and 6 ml water before diluting with dichloromethane and filtering through CELITE (RTM) and the solvent evaporated to give 5,5-dimethylhexanol product (1.1 g) as a slightly volatile liquid. This alcohol was dissolved in 30 ml dichloromethane containing pyridinium chlorochromate and stirred at room temperature to convert it to the corresponding aldehyde, 5,5-dimethylhexanal.
Quantity
1.87 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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